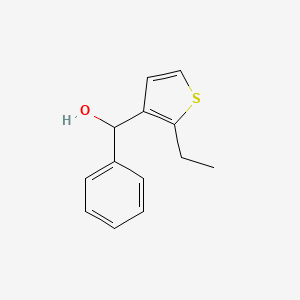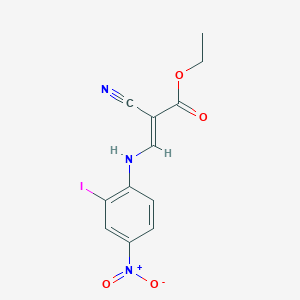
Ethyl2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of cyano, iodo, and nitro functional groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate typically involves a multi-step process. One common method includes the reaction of ethyl cyanoacetate with 2-iodo-4-nitroaniline in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The presence of the iodo group makes it susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Cyclization: The compound can undergo intramolecular cyclization to form heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Cyclization: Acidic or basic conditions, often using sulfuric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with various nucleophiles.
Reduction: Ethyl 2-cyano-3-((2-amino-4-nitrophenyl)amino)acrylate.
Cyclization: Heterocyclic compounds with potential biological activity.
科学的研究の応用
Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity. For example, the cyano group can act as an electrophile, while the nitro group can participate in redox reactions, influencing cellular pathways.
類似化合物との比較
Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate can be compared with similar compounds such as:
Ethyl 2-cyano-3-ethoxyacrylate: Lacks the iodo and nitro groups, resulting in different reactivity and applications.
Ethyl 2-cyano-3-((2-bromo-4-nitrophenyl)amino)acrylate: Similar structure but with a bromo group instead of an iodo group, leading to variations in nucleophilicity and reaction conditions.
Ethyl 2-cyano-3-((2-chloro-4-nitrophenyl)amino)acrylate:
Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate stands out due to its unique combination of functional groups, offering distinct reactivity and versatility in various scientific fields.
特性
分子式 |
C12H10IN3O4 |
|---|---|
分子量 |
387.13 g/mol |
IUPAC名 |
ethyl (E)-2-cyano-3-(2-iodo-4-nitroanilino)prop-2-enoate |
InChI |
InChI=1S/C12H10IN3O4/c1-2-20-12(17)8(6-14)7-15-11-4-3-9(16(18)19)5-10(11)13/h3-5,7,15H,2H2,1H3/b8-7+ |
InChIキー |
XAYCLMQTTOACRN-BQYQJAHWSA-N |
異性体SMILES |
CCOC(=O)/C(=C/NC1=C(C=C(C=C1)[N+](=O)[O-])I)/C#N |
正規SMILES |
CCOC(=O)C(=CNC1=C(C=C(C=C1)[N+](=O)[O-])I)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


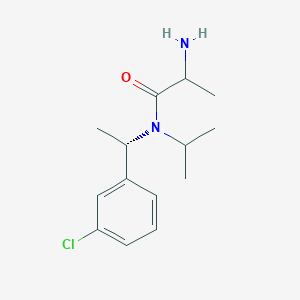
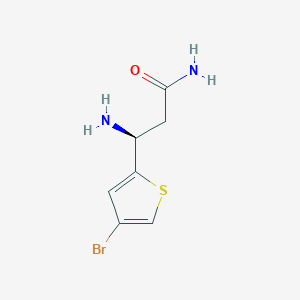
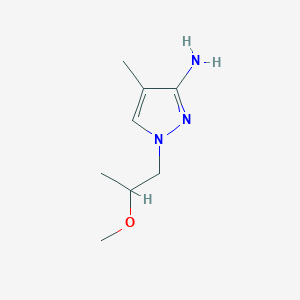
![2-Methyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B13087292.png)
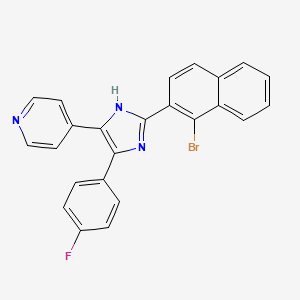
![[3-(4-Methylphenyl)oxetan-3-yl]methanamine](/img/structure/B13087305.png)
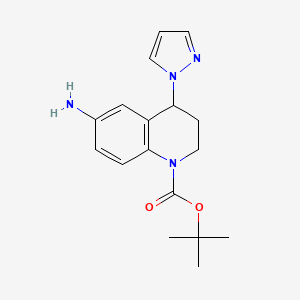

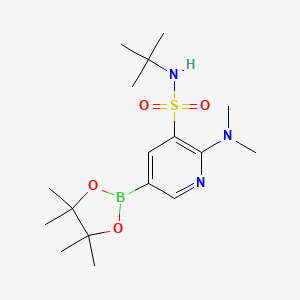
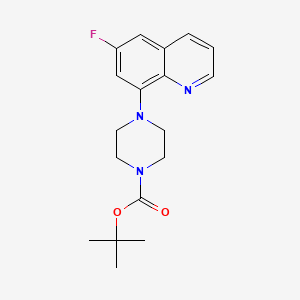
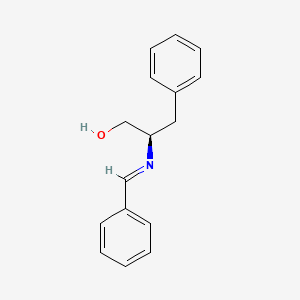
![2-(3-Bromophenyl)-8-chloroimidazo[1,2-A]pyrazine](/img/structure/B13087357.png)
